3,4-Diethyl-1H-pyrrole-2-carboxylic acid
CAS No.: 157873-93-3
Cat. No.: VC21166795
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157873-93-3 |
|---|---|
| Molecular Formula | C9H13NO2 |
| Molecular Weight | 167.2 g/mol |
| IUPAC Name | 3,4-diethyl-1H-pyrrole-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H13NO2/c1-3-6-5-10-8(9(11)12)7(6)4-2/h5,10H,3-4H2,1-2H3,(H,11,12) |
| Standard InChI Key | ZMRBGUQIQSRTLI-UHFFFAOYSA-N |
| SMILES | CCC1=CNC(=C1CC)C(=O)O |
| Canonical SMILES | CCC1=CNC(=C1CC)C(=O)O |
Introduction
Synthesis Methods
Laboratory Synthesis Routes
Multiple synthetic approaches can be employed to produce 3,4-Diethyl-1H-pyrrole-2-carboxylic acid in laboratory settings. One common method involves the condensation of suitable aldehydes with amine compounds, followed by cyclization reactions to form the pyrrole ring system. The carboxylic acid functionality can be introduced either during the ring formation or through subsequent modifications.
A specific example of a synthetic pathway includes the reaction of diethyl malonate with appropriate amines under controlled acidic conditions, leading to the formation of the desired pyrrole derivative. This process typically involves multiple steps including condensation, cyclization, and functional group modifications to achieve the target molecule.
Sustainable Synthesis Approaches
Recent advances in green chemistry have explored more sustainable approaches to synthesizing pyrrole derivatives. A notable example is the development of synthetic routes utilizing bio-renewable feedstocks such as cellulose and chitin derivatives. These approaches align with growing interests in sustainable chemistry and reducing dependency on petroleum-based starting materials .
One innovative method identified through automated route searching involves the reaction of D-glucosamine (derived from chitin) with pyruvic acid, resulting in pyrrole-2-carboxylic acid with approximately 50% yield. Temperature-variant NMR studies have provided valuable insights into the reaction mechanism and optimization parameters for this process .
The table below summarizes key synthetic approaches for 3,4-Diethyl-1H-pyrrole-2-carboxylic acid:
| Synthetic Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Condensation | Diethyl malonate, amine compounds | Acidic conditions, controlled temperature | Well-established, reliable | Multiple steps, moderate yields |
| Bio-based Approach | D-glucosamine derivatives, pyruvic acid | Temperature control, catalyst optimization | Sustainable, renewable feedstocks | May require additional functionalization steps |
| Functional Group Modification | Existing pyrrole derivatives | Various reagents for alkylation, carboxylation | Versatile, allows for selective modifications | Requires pre-synthesized pyrrole cores |
Chemical Reactivity and Transformations
Typical Reactions
3,4-Diethyl-1H-pyrrole-2-carboxylic acid participates in various chemical reactions, primarily dictated by its functional groups. The carboxylic acid moiety can undergo standard reactions typical of this functional group, including esterification, amidation, and salt formation.
The pyrrole ring, being electron-rich, exhibits characteristic reactivity patterns of aromatic heterocycles. The presence of substituents at positions 2, 3, and 4 directs further reactions primarily to position 5 or to the nitrogen atom at position 1.
Oxidation and Reduction Processes
The compound can be subjected to both oxidation and reduction reactions depending on the desired transformation. Oxidation reactions typically involve the pyrrole ring and can lead to the formation of corresponding pyrrole oxides. Common oxidizing agents employed include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction reactions often target the carboxylic acid group, converting it to an alcohol or aldehyde functionality. Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently utilized for these transformations. The selective reduction of specific functional groups can be achieved through careful control of reaction conditions and reagent selection.
Applications in Medicinal Chemistry
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid exhibit significant antimicrobial activities. Compounds synthesized from this pyrrole derivative have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects.
Testing has revealed minimum inhibitory concentration (MIC) values as low as 0.078 mg/mL against E. coli for some derivatives, indicating potent antibacterial activity. This level of effectiveness suggests potential applications in developing new antibacterial agents, particularly important in the context of increasing antibiotic resistance.
Antifungal Activities
In addition to antibacterial properties, derivatives of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid have demonstrated notable antifungal activities. Comparative studies have shown that some of these derivatives exhibit greater potency than standard antifungal agents such as fluconazole, highlighting their potential in antifungal therapy.
The dual antimicrobial activity profile (both antibacterial and antifungal) makes these compounds particularly interesting for developing broad-spectrum antimicrobial agents. The specific structural features that contribute to these activities remain subjects of ongoing research.
Pharmaceutical Intermediates
3,4-Diethyl-1H-pyrrole-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. A notable example includes its role in the production pathway of sunitinib, a multi-target receptor tyrosine kinase inhibitor used in cancer therapy.
The ability to efficiently synthesize and modify this compound has implications for improving production processes for important drugs. As a versatile building block, it contributes to the development of molecules with diverse pharmacological activities beyond antimicrobial properties.
Material Science Applications
Conductive Polymers
Research has indicated that pyrrole derivatives, including 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, can be incorporated into polymer structures to create materials with enhanced electrical properties. The integration of this compound into polymer matrices can improve electrical conductivity and thermal stability, making such materials valuable for various electronic applications.
These conductive polymers have potential uses in organic electronics, including sensors, flexible electronic devices, and conductive coatings. The specific contribution of the 3,4-diethyl substitution pattern and carboxylic acid functionality to the electrical properties of these materials continues to be explored.
Nanocomposite Materials
The unique structural properties of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid allow it to interact favorably with nanomaterials, leading to enhanced mechanical and thermal properties in composite materials. These interactions can result in nanocomposites with improved performance characteristics compared to conventional materials.
Such nanocomposite materials have particular relevance in the development of lightweight, high-performance components for aerospace and automotive industries. The specific nature of the interactions between the pyrrole derivative and nanomaterials depends on factors such as the type of nanomaterial, preparation methods, and processing conditions.
Biodegradable Plastics
Recent advancements have explored the use of pyrrole derivatives, including 3,4-Diethyl-1H-pyrrole-2-carboxylic acid, in developing biodegradable plastic formulations. The incorporation of this compound into polymer structures can enhance biodegradability while maintaining desirable mechanical properties.
This application addresses growing environmental concerns associated with conventional plastics and aligns with global efforts to develop more sustainable materials. The specific mechanisms by which the pyrrole derivative contributes to biodegradability, as well as its impact on other material properties, are subjects of ongoing investigation.
Biological Activity Mechanisms
Molecular Interactions
The biological activity of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is primarily mediated through its interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
These interactions are facilitated by several structural features:
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The pyrrole ring provides a planar, aromatic scaffold for π-π interactions
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The carboxylic acid group can form hydrogen bonds and ionic interactions
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The ethyl substituents contribute to hydrophobic interactions with lipophilic binding pockets
Through these interactions, the compound may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Structure-Activity Relationships
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The pyrrole ring serves as the core scaffold and contributes to aromatic interactions
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The position and length of alkyl substituents (ethyl groups at positions 3 and 4) affect lipophilicity and steric properties
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The carboxylic acid group at position 2 provides potential for hydrogen bonding and salt formation
Modifications to these structural features can fine-tune the compound's properties for specific applications. For example, altering the alkyl chain length or introducing additional functional groups can affect biological activity, solubility, and other pharmacologically relevant properties.
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds structurally related to 3,4-Diethyl-1H-pyrrole-2-carboxylic acid have been documented, including:
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3,4-Dimethyl-1H-pyrrole-2-carboxylic acid (methyl instead of ethyl substituents)
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3,4-Diethyl-1H-pyrrole-2-carboxamide (amide instead of carboxylic acid)
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3,4-Diethyl-1H-pyrrole-2-carbohydrazide (hydrazide functionality)
These structural variations result in compounds with different physicochemical properties and biological activities. For instance, replacing the ethyl groups with methyl groups typically reduces lipophilicity, which can affect membrane permeability and protein binding characteristics.
Functional Derivatives
The ethyl ester derivative, ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, represents an important functional derivative of the parent carboxylic acid. This ester derivative typically exhibits different solubility properties and may serve as a prodrug or protected form of the carboxylic acid in certain applications .
Other functional derivatives include salts, amides, and hydrazides, each with distinct properties and potential applications. The ability to generate these derivatives expands the utility of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid as a versatile building block in medicinal chemistry and materials science.
Current Research and Future Perspectives
Recent Advances
Recent research has focused on expanding the applications of 3,4-Diethyl-1H-pyrrole-2-carboxylic acid and related compounds, particularly in sustainable chemistry. The development of synthetic routes utilizing bio-renewable feedstocks represents a significant advancement in this area .
Studies have employed automated route searching to identify potential transformation pathways that utilize feedstocks from different origins. By analyzing chemical reactions recorded in extensive databases, researchers have identified several promising synthetic routes for pyrrole-2-carboxylic acid derivatives, which could potentially be adapted for 3,4-Diethyl-1H-pyrrole-2-carboxylic acid .
Future Research Directions
Future research on 3,4-Diethyl-1H-pyrrole-2-carboxylic acid is likely to focus on several key areas:
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Development of more efficient and sustainable synthetic methods
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Exploration of new derivatives with enhanced biological activities
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Investigation of structure-activity relationships to optimize properties for specific applications
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Expansion of applications in material science, particularly in electronic and biodegradable materials
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Clinical development of promising antimicrobial derivatives
The versatility of this compound as a chemical building block, combined with its demonstrated biological activities and material science applications, ensures its continued relevance in chemical research and development .
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